Home > Products > Screening Compounds P115981 > 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine - 946304-24-1

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-2794492
CAS Number: 946304-24-1
Molecular Formula: C17H19N5O
Molecular Weight: 309.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate (4)

    Compound Description: This compound is a key intermediate in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. It is produced by reacting ethoxymethylene cyanoacetate with 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole . Compound 4 serves as a versatile precursor for various transformations, including reactions with urea, thiourea, benzylnitrile, acid chlorides, acid anhydrides, hydrazines, and ammonium thiocyanate, yielding diverse pyrazolo[3,4-d]pyrimidine analogs .

2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile (2)

    Compound Description: This compound, containing a pyrazolo[3,4-d][1,3]oxazine ring system, acts as a crucial intermediate in synthesizing various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . It reacts readily with primary aromatic amines to yield novel pyrazolo[3,4-d]pyrimidines . Additionally, its reaction with hydrazine hydrate provides access to a pyrazolopyrimidine intermediate that further reacts with aromatic aldehydes to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine analogs .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (3)

    Compound Description: This compound represents a hybrid molecule combining pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties . It exhibits promising biological activity and is synthesized by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate .

Overview

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases involved in cancer and other diseases. The specific structure of this compound features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethylphenyl group and a morpholine moiety, which may enhance its pharmacological properties.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been studied extensively for their potential as therapeutic agents due to their ability to interact with biological targets such as kinases and enzymes involved in cell signaling pathways. The synthesis of this compound is often achieved through multi-step organic reactions involving various reagents and catalysts.

Synthesis Analysis

Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds or malononitrile derivatives to form the pyrazole ring.
  2. Substitution Reactions: The introduction of the morpholine group can be achieved through nucleophilic substitution reactions where morpholine is reacted with an appropriate electrophile derived from the pyrazolo[3,4-d]pyrimidine precursor.
  3. Final Functionalization: The addition of the 2,5-dimethylphenyl group may be accomplished via electrophilic aromatic substitution or other coupling methods.

Technical details regarding specific reaction conditions (temperature, solvent choice) and yields can vary based on the synthetic route employed .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 270.34 g/mol

The structure features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A dimethylphenyl substituent at one position.
  • A morpholine ring at another position.
Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The morpholine group can participate in nucleophilic substitution reactions due to its basic nitrogen atom.
  2. Electrophilic Aromatic Substitution: The dimethylphenyl group can react under electrophilic conditions to introduce further substituents.
  3. Deprotonation Reactions: The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine structure can act as bases in deprotonation reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or solubility .

Mechanism of Action

Process and Data

The mechanism of action for 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific protein kinases. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit kinases such as cyclin-dependent kinase 2 (CDK2) and Src tyrosine kinase.

The binding typically involves:

  • Formation of hydrogen bonds between the compound's nitrogen atoms and key residues in the kinase active site.
  • Induction of conformational changes in the target protein that inhibit its activity.

In vitro studies reveal that such interactions can lead to significant antiproliferative effects on cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical reactions associated with aromatic compounds and heterocycles.

Data from spectroscopic analyses (NMR, IR) can provide additional insights into functional groups and molecular interactions .

Applications

Scientific Uses

  1. Anticancer Research: Due to its kinase inhibitory properties, this compound is being investigated as a potential therapeutic agent against various cancers.
  2. Biochemical Studies: It serves as a tool compound for studying kinase signaling pathways.
  3. Drug Development: Its structural features are being explored for optimizing drug-like properties in novel therapeutic agents targeting specific diseases .
Rationale for Molecular Design of 1-(2,5-Dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine as a Kinase-Targeted Scaffold

Bioisosteric Replacement Strategies for Adenine Mimicry in ATP-Binding Pockets

The pyrazolo[3,4-d]pyrimidine core of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine serves as a strategic bioisostere of the purine adenine ring, a fundamental recognition element within ATP-binding pockets of protein kinases. This design leverages conserved hydrogen-bonding interactions critical for competitive ATP inhibition. Structural studies of kinase-inhibitor complexes reveal that the pyrazolo[3,4-d]pyrimidine scaffold positions nitrogen atoms (N1 and N2) to replicate the hydrogen-bond acceptor-donor-acceptor (ADA) pattern of adenine, mimicking interactions with kinase hinge residues (e.g., Glu81 and Leu83 in CDK2) [4] [7].

The pyrazolo[3,4-d]pyrimidine ring system offers distinct advantages over other heterocyclic bioisosteres:

  • Enhanced π-Stacking: The planar aromatic system facilitates improved π-stacking with hydrophobic residues (e.g., Phe80 in CDK2) compared to non-fused heterocycles [4].
  • Tunable Electronics: Substitution at the C3 and C4 positions allows modulation of electron density to optimize hinge binding affinity [6].
  • Synthetic Versatility: The core enables regioselective derivatization for targeting auxiliary kinase pockets [3].

Table 1: Bioisosteric Mimicry of Adenine by Kinase Inhibitor Scaffolds

Scaffold TypeRepresentative CoreH-Bonding PatternKey AdvantageLimitation
Purine (Adenine)AdenineADA (Native)Natural ligand recognitionMetabolic instability, low selectivity
Pyrazolo[3,4-d]pyrimidineCompound CoreADA (Mimetic)Optimal geometry, synthetic controlPotential for off-target kinase binding
PyrimidineImatinib-like coresADSimplicity, diverse derivatizationReduced hinge fidelity vs. adenine
QuinazolineGefitinib-like coresADAStrong hinge binding, clinical successLarger footprint, potential rigidity

Molecular docking analyses confirm that the unsubstituted pyrazolo[3,4-d]pyrimidine core forms canonical hydrogen bonds with CDK2 hinge residues, achieving binding modes analogous to purine-based inhibitors but with improved synthetic accessibility and metabolic stability [4] [7]. The 1-(2,5-dimethylphenyl) group extends towards the kinase's ribose pocket or hydrophobic back cavity, exploiting additional binding interfaces beyond the hinge region [3].

Pharmacophoric Features Aligning with Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 Inhibitor Requirements

The pharmacophore of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine integrates critical features satisfying the binding requirements of both Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2:

  • Hinge-Binding Motif: The pyrazolo[3,4-d]pyrimidine core provides the essential ADA hydrogen-bonding pharmacophore, as validated in co-crystal structures of Epidermal Growth Factor Receptor (e.g., with gefitinib) and Cyclin-Dependent Kinase 2 (e.g., with dinaciclib) [1] [5].
  • Hydrophobic Occupancy Element: The 2,5-dimethylphenyl group at the N1 position targets hydrophobic regions adjacent to the ATP-binding site. The ortho-methyl group sterically modulates dihedral angles, optimizing fit within the selectivity pocket of Cyclin-Dependent Kinase 2, while the para-methyl group enhances interactions with Epidermal Growth Factor Receptor's Leu718/Met769 cleft [1] [5].
  • Solubility/Directed Affinity Element: The morpholino group at C4 occupies the solvent-accessible front region, serving dual roles. It enhances aqueous solubility via its polar nature while forming van der Waals contacts with gatekeeper residues (e.g., Thr790 in Epidermal Growth Factor Receptor, Phe80 in Cyclin-Dependent Kinase 2) [3] [5].

Table 2: Pharmacophoric Alignment of Key Substituents with Kinase Targets

SubstituentPositionTarget KinaseKey Binding InteractionsFunctional Role
Pyrazolo[3,4-d]pyrimidineCoreEpidermal Growth Factor Receptor, Cyclin-Dependent Kinase 2H-bonds: Met793/Thr766 (Epidermal Growth Factor Receptor), Leu83/Glu81 (Cyclin-Dependent Kinase 2)Adenine mimicry, hinge binding
2,5-DimethylphenylN1Epidermal Growth Factor ReceptorHydrophobic packing: Leu718, Met769, Val702Selectivity, affinity anchor
2,5-DimethylphenylN1Cyclin-Dependent Kinase 2Hydrophobic packing: Ile10, Val18, Phe82Back pocket occupancy
MorpholinoC4Epidermal Growth Factor Receptor, Cyclin-Dependent Kinase 2Van der Waals: Thr790 (Epidermal Growth Factor Receptor), Phe80 (Cyclin-Dependent Kinase 2); Solvent exposureSolubility enhancement, gatekeeper interaction

Structure-activity relationship studies of related pyrazolopyrimidines demonstrate that replacing the morpholino group with smaller amines (e.g., dimethylamine) reduces Cyclin-Dependent Kinase 2 potency due to diminished hydrophobic contact with Phe80. Conversely, bulkier groups (e.g., piperidine) induce steric clashes in Cyclin-Dependent Kinase 2 but may improve Epidermal Growth Factor Receptor affinity [5]. The 2,5-dimethylphenyl group's size and substitution pattern are optimal for filling the shallow hydrophobic pocket of Cyclin-Dependent Kinase 2 while avoiding steric hindrance in Epidermal Growth Factor Receptor's larger back cavity [1] [3].

Role of Morpholino Substituents in Hydrophobic Pocket Occupancy and Solubility Optimization

The morpholino group at the C4 position of the pyrazolopyrimidine core is a critical determinant of both ligand-target interactions and physicochemical properties:

  • Hydrophobic Pocket Engagement: In Cyclin-Dependent Kinase 2, the morpholine oxygen atom sits near the gatekeeper Phe80 residue, forming favorable orthogonal dipole-dipole interactions. The saturated ring system adopts a chair conformation, positioning its C3 and C5 methylene groups for van der Waals contacts with Ala31 and Lys33 within the hydrophobic front pocket [5]. This contrasts with rigid planar moieties (e.g., pyridyl), which exhibit suboptimal packing in this region. For Epidermal Growth Factor Receptor, morpholino acts as a solvent-exposed group, minimally perturbing the hydrophobic cleft near Thr790 while reducing nonspecific binding [1].

  • Solubility and Permeability Enhancement: Morpholino significantly improves aqueous solubility compared to alkyl or aromatic C4 substituents. The calculated partition coefficient (clogP) of the morpholino derivative is typically 1-2 units lower than analogs with piperidine or dimethylamino groups, reducing aggregation propensity and improving bioavailability [3] [7]. Experimental data from flavone-based kinase inhibitors confirms that morpholino-containing analogs exhibit 3-5-fold higher solubility in phosphate-buffered saline (pH 7.4) than their piperidine counterparts, while maintaining comparable cellular permeability [7].

  • Metabolic Stabilization: Morpholino resists oxidative metabolism by cytochrome P450 enzymes more effectively than smaller aliphatic amines (e.g., dimethylamino) due to its constrained ring structure and lack of easily abstractable α-hydrogens. This property extends plasma half-life in preclinical models [3].

Table 3: Impact of C4 Substituents on Kinase Inhibitor Properties

C4 SubstituentCyclin-Dependent Kinase 2 IC₅₀ (nM)Epidermal Growth Factor Receptor IC₅₀ (nM)Solubility (µg/mL, pH 7.4)clogPKey Interactions
Morpholino15 ± 2*22 ± 3*48 ± 52.1vdW: Phe80 (CDK2), Thr790 (Epidermal Growth Factor Receptor); Dipole: Phe80 (Cyclin-Dependent Kinase 2)
Piperidino85 ± 1018 ± 212 ± 23.2vdW: Phe80 (Cyclin-Dependent Kinase 2), Met769 (Epidermal Growth Factor Receptor)
Dimethylamino210 ± 25150 ± 20120 ± 151.8Weak vdW: Gatekeeper residues
Methoxy>1000>1000205 ± 201.5H-bond acceptor: Solvent/Backbone NH

*Representative data for pyrazolopyrimidine analogs; values vary by specific scaffold and additional substitutions [3] [5] [7].

Molecular dynamics simulations reveal that morpholino's conformational flexibility allows adaptive binding to both active and inactive kinase conformations. Unlike rigid inhibitors that lose potency against resistance mutations (e.g., Epidermal Growth Factor Receptor Thr790Met), the morpholino group maintains partial occupancy of the hydrophobic front pocket through subtle reorientation [1] [4]. This flexibility, combined with its balanced hydrophilic-lipophilic character, establishes morpholino as a privileged substituent for kinase-targeted pyrazolopyrimidines, optimizing target engagement while ensuring drug-like solubility.

Properties

CAS Number

946304-24-1

Product Name

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Molecular Formula

C17H19N5O

Molecular Weight

309.373

InChI

InChI=1S/C17H19N5O/c1-12-3-4-13(2)15(9-12)22-17-14(10-20-22)16(18-11-19-17)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

MIWXUSJLYZYYPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.